

3-Chloro-2-(trimethylsilyl)pyridine: Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-(trimethylsilyl)pyridine

CAS No.: 79698-47-8

Cat. No.: B1600560

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CAS Number: 79698-47-8 Formula: C₈H₁₂ClNSi Molecular Weight: 185.73 g/mol IUPAC Name: **3-Chloro-2-(trimethylsilyl)pyridine**^[1]

Executive Summary & Strategic Utility

3-Chloro-2-(trimethylsilyl)pyridine is a bifunctional pyridine building block characterized by the "Pyridyl-Silyl Effect." Unlike simple halopyridines, this compound possesses two distinct reactive handles:

- C3-Chloro Group: A handle for classical cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution ().
- C2-Trimethylsilyl (TMS) Group: A latent "masked" functionality. It serves as a blocking group to direct regioselectivity or as a transmetallation partner in Hiyama coupling.

Its primary utility lies in Iterative Cross-Coupling, allowing medicinal chemists to sequentially functionalize the pyridine ring at the C2 and C3 positions with high orthogonality.

Chemical Identity & Physical Properties

Property	Value	Note
Appearance	Colorless to pale yellow liquid	Sensitive to moisture; store under inert gas (/Ar).
Boiling Point	~85-87 °C (at 100 mmHg)	Estimated based on structural analogs.
Density	~1.05 g/mL	
Solubility	DCM, THF, Toluene, Et ₂ O	Avoid protic solvents (MeOH, H ₂ O) during storage to prevent protodesilylation.
Stability	Moisture Sensitive	The C-Si bond is susceptible to cleavage by strong acids or fluoride ions.

Synthesis: Directed Ortho Lithiation (DoM)

The most authoritative synthesis utilizes the Directed Ortho Metalation (DoM) strategy. The ring nitrogen of 3-chloropyridine acts as a Directing Metalation Group (DMG), directing lithiation to the C2 position (ortho to nitrogen), which is thermodynamically favored over the C4 position (ortho to chlorine) under these specific conditions.

Mechanism of Action

- **Coordination:** The lithium cation of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) coordinates with the pyridine nitrogen lone pair.
- **Deprotonation:** The base removes the proton at C2, forming a 2-lithiopyridine intermediate.
- **Electrophilic Trapping:** The lithiated species attacks chlorotrimethylsilane (TMSCl) to yield the product.

Experimental Protocol

Based on the methodology by Choppin et al. (2001)

Reagents:

- 3-Chloropyridine (1.0 equiv)
- Lithium Diisopropylamide (LDA) (1.1 equiv) [Note: n-BuLi can also be used, but LDA improves regiocontrol]
- Chlorotrimethylsilane (TMSCl) (1.2 equiv)
- Dry THF (Solvent)

Step-by-Step Procedure:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF.
- Base Formation: Cool the THF to $-78\text{ }^{\circ}\text{C}$. Add LDA solution dropwise.
- Lithiation: Add a solution of 3-chloropyridine in THF dropwise over 20 minutes. Maintain temperature below $-70\text{ }^{\circ}\text{C}$.
 - Critical Checkpoint: Stir for 1 hour at $-78\text{ }^{\circ}\text{C}$. The solution typically turns yellow/orange, indicating the formation of the lithiated species.
- Quench: Add TMSCl dropwise.
- Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
- Workup: Quench with saturated
. Extract with
(3x). Wash combined organics with brine, dry over
, and concentrate.^[2]
- Purification: Distillation under reduced pressure is preferred over silica chromatography to avoid desilylation by acidic silica sites.

Reactivity Profile & Applications

A. Hiyama Cross-Coupling (C2 Functionalization)

The TMS group at C2 is activated by the electron-withdrawing nature of the pyridine ring and the adjacent C3-Chloro substituent. This makes the compound an excellent partner for Hiyama Coupling.

- Reagent System:

/ Ligand / TBAF (Fluoride source).

- Mechanism: Fluoride attacks the silicon, forming a pentacoordinate silicate intermediate which undergoes transmetalation with Palladium.[3]
- Outcome: Formation of 2-aryl-3-chloropyridines.

B. Ipso-Halodesilylation (C2 Halogen Exchange)

The TMS group can be swapped for a halogen (Iodine or Bromine), creating a highly reactive 2-halo-3-chloropyridine scaffold.

- Reagent: Iodine monochloride (ICl) or .
- Utility: Converts the "masked" TMS group into an iodide, which is far more reactive in Ullmann or Sonogashira couplings than the C3-chloride.

C. Orthogonal Functionalization Strategy

This compound allows for "programmed" synthesis:

- Step 1: Perform Suzuki coupling at C3-Cl (using mild conditions that preserve the C-Si bond).
- Step 2: Perform Hiyama coupling or Ipso-iodination at C2-TMS.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of **3-Chloro-2-(trimethylsilyl)pyridine**.



Figure 1: Divergent Reactivity Map of 3-Chloro-2-(trimethylsilyl)pyridine

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Caption: Divergent synthesis pathways showing C2-selective (Hiyama/Ipsi) and C3-selective (Suzuki) transformations.

Safety & Handling (MSDS Summary)

- Hazards:
 - H315/H319: Causes skin and serious eye irritation.
 - H335: May cause respiratory irritation.
 - Flammability: Flash point likely <100°C; treat as a combustible liquid.
- Storage:
 - Store at 2-8°C (Refrigerate).
 - Keep under Argon/Nitrogen atmosphere.

- Incompatible Materials: Strong oxidizing agents, strong acids, fluoride salts (unless intended for reaction).

References

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